molecular formula C20H16BrFN2O4 B3700670 (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3700670
M. Wt: 447.3 g/mol
InChI Key: PGADWBXQAGHHTF-OQLLNIDSSA-N
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Description

(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a brominated benzylidene group, a fluorinated phenyl group, and a pyrimidine trione core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.

    Fluorination: The fluorinated phenyl group is introduced via nucleophilic aromatic substitution reactions using fluorine-containing reagents.

    Final Coupling: The final step involves the coupling of the brominated benzylidene intermediate with the fluorinated pyrimidine core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles (amines, thiols) in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-bromo-4-(methoxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4/c1-11(2)28-17-8-3-12(10-16(17)21)9-15-18(25)23-20(27)24(19(15)26)14-6-4-13(22)5-7-14/h3-11H,1-2H3,(H,23,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGADWBXQAGHHTF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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